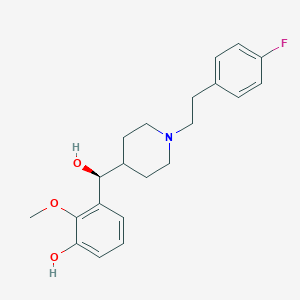

(-)-MDL 105725

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H26FNO3 |

|---|---|

Molecular Weight |

359.4 g/mol |

IUPAC Name |

3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol |

InChI |

InChI=1S/C21H26FNO3/c1-26-21-18(3-2-4-19(21)24)20(25)16-10-13-23(14-11-16)12-9-15-5-7-17(22)8-6-15/h2-8,16,20,24-25H,9-14H2,1H3/t20-/m0/s1 |

InChI Key |

DVDGOKMQDYFKFY-FQEVSTJZSA-N |

SMILES |

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

Isomeric SMILES |

COC1=C(C=CC=C1O)[C@H](C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

Canonical SMILES |

COC1=C(C=CC=C1O)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Dossier: (-)-MDL 105725 (CAS 311348-81-9)

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and DMPK Scientists

Stereochemical Control and Metabolite Standard for 5-HT2A Research[1]

Executive Summary

(-)-MDL 105725 (CAS 311348-81-9) is the levorotatory, phenolic metabolite of the selective 5-HT2A antagonist MDL 100,907 (Volinanserin). While the parent compound and its dextrorotatory enantiomer represent the "eutomer" (high-affinity active form), (-)-MDL 105725 serves a critical role in preclinical research as the distomer (lower affinity enantiomer) and a reference standard for metabolic profiling.

This guide outlines the physicochemical properties, pharmacological utility, and quality assurance protocols required for sourcing and utilizing (-)-MDL 105725 in high-integrity drug development workflows.

Chemical Identity & Stereochemistry

The pharmacological efficacy of the MDL series is highly stereospecific. Researchers must distinguish between the active parent compound and its enantiomeric metabolites to avoid confounding data in receptor binding assays.

| Property | Specification |

| Common Name | (-)-MDL 105725 |

| CAS Number | 311348-81-9 |

| Chemical Name | 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol |

| Stereochemistry | (S)-configuration |

| Molecular Formula | C₂₁H₂₆FNO₃ |

| Molecular Weight | 359.44 g/mol |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Poor water solubility |

The "Distomer" Concept

In 5-HT2A research, the (R)-(+) configuration (found in Volinanserin) binds with nanomolar affinity. The (S)-(-) configuration ((-)-MDL 105725) exhibits significantly reduced affinity. This affinity gap makes (-)-MDL 105725 an ideal negative control to validate that observed physiological effects are due to specific 5-HT2A blockade rather than off-target physicochemical interactions.

Pharmacological Profile & Mechanism

5-HT2A Receptor Interaction

(-)-MDL 105725 functions as a weak antagonist at the 5-HT2A receptor. Its primary utility lies in comparative studies against the active (+)-enantiomer.

-

Selectivity: Retains the parent scaffold's selectivity over D2 and 5-HT2C receptors, but with reduced potency.

-

Blood-Brain Barrier (BBB): Unlike the lipophilic parent MDL 100,907, the phenolic hydroxyl group on MDL 105725 increases polarity, significantly reducing BBB permeability (approx. 4-fold lower penetration). This property allows for the differentiation of peripheral vs. central serotonergic mechanisms.

Visualization: Stereoselective Signaling Blockade

The following diagram illustrates the differential binding logic used in assay design.

Figure 1: Stereoselective blockade of 5-HT2A signaling.[1][2][3][4] The (+)-enantiomer actively inhibits the pathway, while (-)-MDL 105725 serves as a low-affinity control to validate specific binding.

Experimental Applications

A. In Vitro Binding Assays (Negative Control)

When characterizing novel 5-HT2A ligands, (-)-MDL 105725 should be included to define the non-specific binding window .

-

Protocol:

-

Prepare membrane preparations expressing human 5-HT2A.

-

Incubate with radioligand (e.g., [³H]Ketanserin).[3]

-

Define non-specific binding using a saturating concentration (10 µM) of (-)-MDL 105725.

-

Compare displacement curves: The shift in IC50 between (+) and (-) isomers confirms the receptor population is stereoselective.

-

B. DMPK & Metabolite Identification

MDL 100,907 undergoes O-demethylation to form MDL 105725. In pharmacokinetic (PK) studies, the (-) enantiomer is required as an analytical standard to quantify this metabolic pathway via LC-MS/MS.

-

Relevance: High levels of the metabolite in plasma vs. brain confirm the stability of the parent compound and the integrity of the BBB (since the metabolite crosses poorly).

C. Radiochemistry Precursor

The phenolic hydroxyl group of MDL 105725 serves as a reactive handle for Carbon-11 or Fluorine-18 labeling (via fluoroalkylation).

-

Application: Synthesis of labeled tracers for PET imaging.

-

Note: While the (R)-precursor yields the active tracer, the (S)-precursor ((-)-MDL 105725) yields the inactive labeled control , essential for subtracting background noise in PET image analysis.

Sourcing & Quality Assurance (Supplier Evaluation)

Sourcing (-)-MDL 105725 requires strict scrutiny of stereochemical purity. A generic "MDL 105725" label often implies a racemate, which is unsuitable for precise mechanistic studies.

Quality Control Workflow

Use the following workflow to validate incoming supplier batches.

Figure 2: Quality assurance decision tree for validating chiral ligands.

Critical Sourcing Criteria

-

Chiral Purity: Supplier must provide a Chiral HPLC trace. Accept no less than 98% e.e. (enantiomeric excess). Contamination with the (+)-enantiomer (even at 5%) can skew binding data due to its potency.

-

Salt Form: Verify if the compound is supplied as a free base or hydrochloride salt. The salt form is preferred for aqueous solubility in stock solutions.

-

Hygroscopicity: As a phenol, the compound is sensitive to moisture and oxidation. Ensure packaging is under inert gas (Argon/Nitrogen).

References

-

Axon Medchem. (-)-MDL 105725 Product Information and Pharmacological Profile. Retrieved from

-

Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2a receptor antagonist MDL 100907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands.[1][2] Bioorganic & Medicinal Chemistry.[1][2][5] Retrieved from

-

Herth, M. M., et al. (2008). Radiochemical labeling of MDL 105725 using the secondary labeling precursor 2-[18F]fluoroethyltosylate.[3] ResearchGate.[6] Retrieved from

-

Kehne, J. H., et al. (1996). Effects of the Selective 5-HT2A Receptor Antagonist MDL 100,907 on MDMA-Induced Locomotor Stimulation in Rats.[1][2] Neuropsychopharmacology.[1][2] Retrieved from

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. axonmedchem.com [axonmedchem.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. An overview of pharmacodynamic modelling, ligand-binding approach and its application in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: (S)-MDL 105725 Chemical Structure and Properties

Executive Summary

(S)-MDL 105725 (Chemical Name: 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol) is a specialized piperidine-based research compound primarily utilized in neuropsychopharmacology and radiochemistry.[1] It serves two critical functions:

-

Stereochemical Probe: As the (S)-enantiomer (distomer) of the active metabolite of the selective 5-HT2A antagonist MDL 100,907 (Volinanserin), it provides a necessary negative control for binding specificity studies.

-

Radiosynthetic Precursor: It acts as the phenolic scaffold for the synthesis of high-affinity PET radioligands, including [¹¹C]MDL 100,907 and various ¹⁸F-labeled analogs, enabling in vivo imaging of serotonin receptors.

Chemical Identity & Physicochemical Properties[2][3][4][5][6]

(S)-MDL 105725 is the levorotatory (-)-enantiomer of the O-desmethyl metabolite of MDL 100,907. Its structural core consists of a piperidine ring linked to a fluorophenethyl group and a chiral hydroxymethyl-methoxyphenol moiety.

Structural Specifications

| Property | Data |

| Common Name | (S)-MDL 105725; (-)-MDL 105725 |

| IUPAC Name | 3-[(S)-{1-[2-(4-Fluorophenyl)ethyl]piperidin-4-yl}(hydroxy)methyl]-2-methoxyphenol |

| CAS Number | 311348-81-9 (Specific to (S)-enantiomer) |

| Parent Compound | MDL 100,907 (Volinanserin) |

| Molecular Formula | C₂₁H₂₆FNO₃ |

| Molecular Weight | 359.44 g/mol |

| Chirality | (S)-Configuration; Levorotatory (-) |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Insoluble in water |

Stereochemical Context

The pharmacological activity of the MDL series is highly stereospecific.

-

(R)-(+)-MDL 105725: The eutomer (active enantiomer), retaining high affinity for 5-HT2A receptors.

-

(S)-(-)-MDL 105725: The distomer (less active enantiomer), exhibiting significantly reduced affinity (typically >100-fold lower) compared to the (R)-form.

Pharmacological Profile & Mechanism[4][6][8]

Target Interaction: 5-HT2A Receptor

(S)-MDL 105725 functions as a weak antagonist at the serotonin 5-HT2A receptor. While the (R)-enantiomer binds with sub-nanomolar affinity (

Signaling Pathway Blockade

The compound interrupts the Gq-coupled signaling cascade associated with 5-HT2A activation.

Figure 1: Mechanism of Action. (S)-MDL 105725 competes with serotonin for the 5-HT2A binding site, weakly inhibiting the Gq-PLC-IP3 pathway.

Synthesis and Preparation

The synthesis of (S)-MDL 105725 is typically achieved through asymmetric synthesis or optical resolution of intermediates, as described by Ullrich and Rice (2000).

Synthetic Route (Weinreb Amide Method)

This robust pathway ensures high enantiomeric purity, which is essential for its use as a radiotracer precursor.

-

Amide Formation: Reaction of 2,3-dimethoxyphenylacetic acid with N,O-dimethylhydroxylamine to form the Weinreb amide.

-

Nucleophilic Addition: Addition of the lithiated piperidine fragment (1-[2-(4-fluorophenyl)ethyl]-4-lithiopen-piperidine) to the Weinreb amide yields the ketone intermediate.

-

Stereoselective Reduction: The ketone is reduced to the alcohol. To obtain the (S)-enantiomer specifically, asymmetric reduction catalysts or chiral resolution of the racemate is employed.

-

Demethylation: Selective O-demethylation yields the phenol, (S)-MDL 105725.

Application as a Radiochemical Precursor

(S)-MDL 105725 contains a free phenolic hydroxyl group at the 3-position. This site is the target for alkylation with radiolabeled synthons.

-

Synthesis of [¹¹C]MDL 100,907: Methylation with [¹¹C]CH₃I.

-

Synthesis of ¹⁸F-Tracers: Alkylation with [¹⁸F]fluoroethyl tosylate to form [¹⁸F]MHMZ.[2][3][4][5]

Figure 2: Synthetic workflow highlighting the role of (S)-MDL 105725 as a precursor for PET radioligands.

Experimental Protocols

In Vitro Binding Assay (Negative Control)

When validating 5-HT2A antibodies or novel ligands, (S)-MDL 105725 serves as the negative control to determine non-specific binding.

Protocol:

-

Preparation: Dissolve (S)-MDL 105725 in 100% DMSO to a stock concentration of 10 mM.

-

Dilution: Serial dilute in binding buffer (50 mM Tris-HCl, pH 7.4) to range from 0.1 nM to 10 µM.

-

Incubation: Incubate HEK-293 membrane preparations expressing human 5-HT2A receptors with [³H]Ketanserin (0.5 nM) and varying concentrations of (S)-MDL 105725.

-

Comparison: Run parallel assays with the active (R)-enantiomer (MDL 100,907).

-

Validation: The

of the (S)-enantiomer should be approximately 2 orders of magnitude higher than the (R)-enantiomer.

Radiosynthesis of [¹¹C]MDL 100,907

Objective: To synthesize the active PET tracer using (S)-MDL 105725 (or the racemate/R-form depending on target) as the substrate. Note: To make the active tracer [¹¹C]MDL 100,907, one typically starts with the (R)-precursor, but the chemical steps are identical for the (S)-variant.

-

Precursor Prep: 0.5–1.0 mg of MDL 105725 is dissolved in 300 µL of DMF containing 5 µL of 5N NaOH.

-

Trapping: [¹¹C]Methyl iodide is trapped in the reaction vessel at room temperature.

-

Reaction: Heat to 80°C for 5 minutes.

-

Purification: HPLC (C18 column, Acetonitrile:0.1M Ammonium Formate).

-

Formulation: Evaporate solvent and reconstitute in sterile saline containing <10% Ethanol.

References

-

Ullrich, T., & Rice, K. C. (2000).[6] A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427–2432.[6][7][8][9] Link

-

Kehne, J. H., et al. (1996).[6][7] Effects of the Selective 5-HT2A Receptor Antagonist MDL 100,907 on MDMA-Induced Locomotor Stimulation in Rats.[6][7][8] Neuropsychopharmacology, 15(2), 116–124.[6][7] Link

-

Herth, M. M., et al. (2008).[4] Total synthesis and evaluation of [18F]MHMZ: a potential 5-HT2A receptor agonist for PET.[3] Bioorganic & Medicinal Chemistry Letters. Link

-

Axon Medchem. (n.d.). Product Information: (-)-MDL 105725 (Axon 1108).[6][7][10] Retrieved from Axon Medchem Database. Link

Sources

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. download.uni-mainz.de [download.uni-mainz.de]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. axonmedchem.com [axonmedchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. axonmedchem.com [axonmedchem.com]

- 10. axonmedchem.com [axonmedchem.com]

Comparative Biological Profile: (+)-MDL 105725 vs. (-)-MDL 105725

The following technical guide provides an in-depth comparative analysis of the enantiomers of MDL 105725, focusing on their pharmacological distinction as 5-HT2A receptor modulators.

Executive Summary: The Chiral Imperative

MDL 105725 (also known as M105725 ) is the primary active metabolite of the selective 5-HT2A receptor antagonist Volinanserin (MDL 100,907) . Chemically defined as a piperidine-methanol derivative, its biological activity is strictly governed by its stereochemistry.

-

(+)-MDL 105725 (Eutomer): The (R)-enantiomer.[1] It retains the nanomolar affinity and high selectivity for the 5-HT2A receptor characteristic of its parent compound. It serves as the critical precursor for the synthesis of the gold-standard PET radiotracer [¹¹C]MDL 100,907.

-

(-)-MDL 105725 (Distomer): The (S)-enantiomer. It exhibits significantly reduced affinity for the 5-HT2A receptor, rendering it pharmacologically negligible in therapeutic contexts but useful as a negative control in binding assays.

Critical Disambiguation: Do not confuse MDL 105725 with MDL 105,519 , which is an NMDA receptor glycine-site antagonist. These are distinct chemical entities with unrelated mechanisms.

Chemical Identity and Stereochemistry

The pharmacological divergence stems from the chiral center at the

| Feature | (+)-MDL 105725 (Eutomer) | (-)-MDL 105725 (Distomer) |

| Configuration | (R) | (S) |

| Chemical Name | (R)-(+)- | (S)-(-)- |

| Role | Active 5-HT2A Antagonist; PET Precursor | Inactive/Low-affinity isomer |

| Parent Relationship | Metabolite of (R)-Volinanserin | Metabolite of (S)-Volinanserin (if administered) |

| Binding Affinity ( | ~0.2 – 0.8 nM (High Potency) | > 100 nM (Low Potency) |

Structural Visualization

The following diagram illustrates the metabolic relationship and the stereochemical distinction.

Figure 1: Metabolic pathway and application of MDL 105725 enantiomers.

Mechanism of Action: 5-HT2A Antagonism

The primary biological utility of (+)-MDL 105725 lies in its selective blockade of the Serotonin 2A (5-HT2A) receptor. This receptor is G-protein coupled (GPCR) and primarily signals through the

Signaling Cascade Blockade

When serotonin (5-HT) binds to the 5-HT2A receptor, it activates Phospholipase C (PLC), leading to calcium mobilization. (+)-MDL 105725 acts as a silent antagonist (or inverse agonist depending on constitutive activity levels), preventing this cascade.

Key Physiological Effects of Blockade:

-

Antipsychotic Activity: Modulation of dopaminergic release in the striatum and cortex.

-

Sleep Architecture: Promotion of Slow Wave Sleep (SWS).

-

Inhibition of Hallucinogenesis: Blocks the head-twitch response induced by psychedelics (e.g., DOI, LSD).

Figure 2: Mechanism of 5-HT2A blockade by (+)-MDL 105725 preventing Gq-mediated signaling.

Experimental Protocols

To validate the biological activity of (+)-MDL 105725 vs. (-)-MDL 105725, researchers typically employ radioligand binding assays and functional calcium flux assays.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the affinity (

-

Preparation:

-

Source Tissue: Rat frontal cortex homogenates or HEK-293 cells stably expressing human 5-HT2A receptors.

-

Radioligand: [³H]Ketanserin (0.5 nM) or [³H]MDL 100,907 (0.2 nM).

-

Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM CaCl₂.

-

-

Incubation:

-

Aliquot tissue/cells into 96-well plates.

-

Add increasing concentrations (

M to -

Incubate for 60 minutes at 37°C.

-

-

Termination:

-

Rapid filtration through GF/B glass fiber filters pre-soaked in 0.1% polyethyleneimine (to reduce non-specific binding).

-

Wash 3x with ice-cold buffer.

-

-

Analysis:

-

Measure radioactivity via liquid scintillation counting.

-

Calculate

and convert to -

Expected Result: (+)-MDL 105725 will show a sigmoidal displacement curve with

nM. (-)-MDL 105725 will show little to no displacement until very high concentrations.

-

Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm antagonistic efficacy (inhibition of agonist-induced response).

-

Cell Culture: CHO-K1 cells expressing recombinant human 5-HT2A.

-

Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 mins.

-

Pre-treatment: Add (+)-MDL 105725 or (-)-MDL 105725 (various concentrations) and incubate for 15 mins.

-

Stimulation: Inject Serotonin (

concentration). -

Measurement: Monitor fluorescence intensity (Ex 488nm / Em 525nm).

-

Data Interpretation:

-

(+)-MDL 105725: Dose-dependent reduction in fluorescence peak.

-

(-)-MDL 105725: Minimal effect on fluorescence peak.

-

Applications in Drug Development

The primary utility of MDL 105725 in modern research is not as a standalone drug, but as a precursor for PET imaging .

-

PET Synthesis: [¹¹C]MDL 100,907 is synthesized by methylating the phenolic hydroxyl group of (+)-MDL 105725 with [¹¹C]Methyl Iodide.

-

Why use the metabolite? The metabolite (MDL 105725) has a free hydroxyl group. Methylating this group with a radioactive carbon restores the parent structure (MDL 100,907), creating the tracer.

-

Selectivity: Because (+)-MDL 105725 is highly selective for 5-HT2A over D2 and 5-HT2C, the resulting tracer provides "clean" images of cortical 5-HT2A density, crucial for studying schizophrenia and depression.

References

-

Kehne, J. H., et al. (1996).[2] Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981. Link

-

Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry, 8(10), 2427-2432.[3] Link

-

Ito, H., et al. (1998).[2][4] PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907.[5] Journal of Nuclear Medicine, 39(2), 208-214. Link

-

Sorensen, S. M., et al. (1993).[2] Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies. Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691. Link

Sources

- 1. axonmedchem.com [axonmedchem.com]

- 2. Extended characterisation of the serotonin 2A (5-HT2A) receptor-selective PET radiotracer 11C-MDL100907 in humans: quantitative analysis, test-retest reproducibility, and vulnerability to endogenous 5-HT tone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Radiotracers for the Central Serotoninergic System | MDPI [mdpi.com]

- 5. Products a-z — PharmaSynth [pharmasynth.eu]

Technical Deep Dive: Structural Elucidation and Pharmacological Profiling of MDL 105725

The following technical guide details the structural identification, metabolic formation, and pharmacological characterization of MDL 105725 , the primary O-desmethyl metabolite of the selective 5-HT2A antagonist MDL 100907 (Volinanserin) .

Executive Summary

MDL 105725 (also referred to as O-desmethyl-MDL 100907) is the primary Phase I metabolite of the antipsychotic candidate and research ligand MDL 100907 (Volinanserin). Chemically identified as (R)-(+)-

While MDL 105725 retains high affinity for the 5-HT2A receptor in vitro, its utility as a CNS drug is limited by poor blood-brain barrier (BBB) permeability compared to the parent compound. However, it serves a critical role in radiochemistry as the phenolic precursor for synthesizing the PET radiotracer [

This guide provides a comprehensive framework for the identification of MDL 105725 using LC-MS/MS, its metabolic pathway mapping, and its stereochemical distinction.

Part 1: Chemical Identity & Stereochemistry

The identification of MDL 105725 requires precise differentiation between its potential regioisomers (2-hydroxy vs. 3-hydroxy) and enantiomers.

Structural Characterization

MDL 100907 contains a 2,3-dimethoxyphenyl moiety.[1][2] Metabolic O-demethylation can theoretically occur at either the 2-methoxy or 3-methoxy position. Structural elucidation via NMR and X-ray crystallography has confirmed that MDL 105725 corresponds to the 3-hydroxy, 2-methoxy analogue .

| Feature | Parent: MDL 100907 | Metabolite: MDL 105725 |

| IUPAC Name | (R)-(+)- | (R)-(+)- |

| Molecular Formula | C | C |

| Molecular Weight | 373.46 g/mol | 359.44 g/mol |

| Mass Shift | Reference | -14.02 Da (Loss of -CH |

| Key Functional Group | 2,3-Dimethoxy | 3-Hydroxy, 2-Methoxy (Phenol) |

Stereochemical Nuance: (+)- vs. (-)-MDL 105725

A critical point of confusion in literature and vendor catalogs involves the optical rotation:

-

Active Metabolite: The metabolic product retains the (R) configuration and is dextrorotatory (+) .

-

(-)-MDL 105725: This refers to the (S)-enantiomer (the distomer). While available as a research standard, it is less active at the 5-HT2A receptor and is not the primary metabolite formed from the administration of pure (R)-MDL 100907.

Critical Note: In biological samples derived from Volinanserin dosing, the target analyte is (R)-(+)-MDL 105725 . The (-)-isomer is relevant only in racemic studies or as a negative control.

Part 2: Metabolic Pathway & Biotransformation

The formation of MDL 105725 is a classic Phase I biotransformation mediated by Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6 lineages) in the liver.

Pathway Diagram

The following diagram illustrates the regioselective demethylation process.

Figure 1: Biotransformation of MDL 100907 to MDL 105725 via regioselective O-demethylation.

Part 3: Analytical Identification Protocol (LC-MS/MS)

To positively identify MDL 105725 in plasma or tissue samples, a targeted LC-MS/MS approach is required. The loss of a methyl group results in a specific mass shift and fragmentation pattern.

Mass Spectrometry Parameters

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode.

-

Precursor Ion Scan:

-

MDL 100907: m/z 374.2 [M+H]

-

MDL 105725: m/z 360.2 [M+H]

-

Fragmentation Logic (Product Ion Scan)

The fragmentation pattern confirms that the modification occurred on the dimethoxyphenyl ring, not the fluorophenethyl piperidine tail.

| Fragment Ion | Origin | Mass in Parent (374) | Mass in Metabolite (360) | Diagnostic Value |

| F1 (Tail) | 4-fluorophenethyl moiety | ~109 / 123 | ~109 / 123 | Unchanged: Confirms tail is intact. |

| F2 (Core) | Piperidine ring fragment | Variable | Variable | Usually unchanged. |

| F3 (Head) | Dimethoxyphenyl / Hydroxymethoxyphenyl | Diagnostic | Shifted -14 Da | Critical: Confirms demethylation on the ring. |

Step-by-Step Identification Workflow

Figure 2: LC-MS/MS workflow for the isolation and confirmation of MDL 105725.

Part 4: Pharmacological Significance

Understanding the distinction between the parent and the metabolite is vital for interpreting in vivo data.

Receptor Affinity vs. Bioavailability

-

Affinity: MDL 105725 retains high affinity (Ki < 5 nM) for the 5-HT2A receptor. In isolated tissue baths, it acts as a potent antagonist, similar to the parent.

-

Blood-Brain Barrier (BBB): Unlike the lipophilic parent MDL 100907 (LogP ~2.7), the phenolic metabolite MDL 105725 is more polar.

-

Result: It has significantly reduced BBB penetration. In rat microdialysis studies, brain concentrations of MDL 105725 are negligible compared to the parent, even when plasma levels are high.

-

Implication: MDL 105725 does not contribute significantly to the central antipsychotic effects of Volinanserin.

-

Utility in Radiochemistry

MDL 105725 is the precursor molecule for the synthesis of [

-

Reaction: MDL 105725 (Phenol) + [

C]CH -

This confirms the structure: if methylation of MDL 105725 yields MDL 100907, then MDL 105725 must be the desmethyl analogue.

References

-

Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile. Journal of Pharmacology and Experimental Therapeutics. Link

-

Mathis, C. A., et al. (1999).[2][4] Synthesis and evaluation of 11C-labeled 5-HT2A receptor antagonists: [11C]MDL 100,907 and [11C]SR 46349B. Journal of Nuclear Medicine.[5] Link

-

Scott, D. O., & Heath, T. G. (1998). Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat.[][7][8][9] Journal of Pharmaceutical and Biomedical Analysis.[8][9] Link

-

Herth, M. M., et al. (2009).[10][][11][9] Synthesis and in vitro affinities of various MDL 100907 derivatives as potential 18F-radioligands for 5-HT2A receptor imaging. Bioorganic & Medicinal Chemistry.[10][11][5][9] Link

-

Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry.[10][11][5][9] Link

Sources

- 1. jnm.snmjournals.org [jnm.snmjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 189192-18-5: (R)-(+)-ALPHA-(3-HYDROXY-2-METHOXYPHENYL)… [cymitquimica.com]

- 4. Concise and Scalable Radiosynthesis of (+)-[18F]MDL100907 as a Serotonin 5-HT2A Receptor Antagonist for PET - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. Radiotracers for the Central Serotoninergic System [mdpi.com]

- 10. download.uni-mainz.de [download.uni-mainz.de]

- 11. Preliminary in vivo and ex vivo evaluation of the 5-HT2A imaging probe [(18)F]MH.MZ - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Stereochemical Validation of 5-HT2A Antagonism using (-)-MDL 105,725

Executive Summary

(-)-MDL 105,725 (the (S)-enantiomer of Volinanserin) represents the critical negative control for validating 5-HT2A receptor-mediated signaling. In pharmacological research, demonstrating the efficacy of a ligand is insufficient; one must also prove that the observed effects are driven by specific receptor occupancy rather than off-target physicochemical interactions.

This guide details the application of (-)-MDL 105,725 to establish stereospecificity —the gold standard in receptor pharmacology. By utilizing the "stereochemical cliff" between the potent (R)-isomer (MDL 100,907) and the inactive (S)-isomer (MDL 105,725), researchers can rigorously validate 5-HT2A modulation in both in vitro binding assays and in vivo behavioral models.

The Stereochemical Control System

The utility of (-)-MDL 105,725 is derived from its structural relationship to Volinanserin (MDL 100,907) . While Volinanserin is among the most potent and selective 5-HT2A antagonists known, its enantiomer, (-)-MDL 105,725, possesses significantly reduced affinity for the receptor despite having identical lipophilicity (LogP), pKa, and molecular weight.

Comparative Pharmacological Profile

The following table highlights the "Activity Gap" that allows these two compounds to function as a self-validating experimental pair.

| Feature | Active Antagonist | Negative Control |

| Compound Name | (+)-MDL 100,907 (Volinanserin) | (-)-MDL 105,725 |

| Stereochemistry | (R)-(+) | (S)-(-) |

| 5-HT2A Affinity ( | ~0.36 nM (Sub-nanomolar) | > 100 nM (Low affinity) |

| Selectivity Ratio | >100-fold vs. D2, | Non-binding at relevant doses |

| Physicochemicals | LogP ~3.5; MW 375.4 | LogP ~3.5; MW 375.4 |

| Primary Utility | Receptor Blockade | Validation of Specificity |

Technical Insight: The identical physicochemical properties are crucial. If a biological effect (e.g., cell death prevention or behavioral change) is observed with MDL 100,907 but not with (-)-MDL 105,725, the effect is confirmed to be receptor-mediated. If both compounds produce the effect, the mechanism is likely off-target (e.g., membrane disruption or antioxidant activity).

Mechanistic Rationale: The Stereochemical Cliff

The 5-HT2A receptor binding pocket contains specific residues (conserved Aspartate in TM3) that anchor the ligand. The spatial orientation of the (R)-isomer allows the fluorophenyl group to dock deeply into the hydrophobic cleft, stabilizing the inactive receptor conformation. The (S)-isomer (MDL 105,725) creates a steric clash, preventing high-affinity docking.

Visualization: Receptor Interaction Logic

The following diagram illustrates the divergent signaling outcomes when using the active antagonist versus the negative control.

Figure 1: Differential interaction of MDL isomers at the 5-HT2A interface. Note that the negative control fails to interrupt the Gq-PLC cascade.

Experimental Protocols

Protocol A: In Vitro Binding Validation (Radioligand Displacement)

Objective: Confirm the "affinity window" before proceeding to functional assays.

-

Preparation:

-

Source Tissue: Rat frontal cortex homogenates or HEK-293 cells stably expressing human 5-HT2A.

-

Radioligand:

-Ketanserin (0.5 nM) or -

Buffer: 50 mM Tris-HCl, pH 7.4, containing 4 mM

.

-

-

Incubation:

-

Prepare 10-point concentration curves (

M to -

Incubate for 60 min at 37°C.

-

-

Filtration & Counting:

-

Terminate via rapid vacuum filtration over GF/B filters.

-

Measure radioactivity via liquid scintillation spectroscopy.

-

-

Acceptance Criteria:

-

(+)-MDL 100,907 must show

nM.[2] -

(-)-MDL 105,725 must show

nM (ideally >300 nM). -

Result: A >100-fold shift in the displacement curve confirms the quality of your control stocks.

-

Protocol B: In Vivo Head Twitch Response (HTR) Blockade

The HTR in rodents is the behavioral proxy for 5-HT2A activation (hallucinogenic potential).

Workflow Logic:

-

Agonist: DOI or 5-MeO-DMT (induces head twitches).[3]

-

Control: (-)-MDL 105,725 (should NOT block HTR at equivalent doses).

Figure 2: In vivo validation workflow. The negative control (Group C) must mimic the Vehicle (Group A) to prove the effect in Group B is receptor-specific.

Data Interpretation & Troubleshooting

The "Dosing Window" Trap

A common error in using negative controls is overdosing. While (-)-MDL 105,725 has low affinity, it is not zero affinity.[6]

-

The Safe Zone: At concentrations between 1 nM and 100 nM (in vitro) or 0.01–0.5 mg/kg (in vivo), (-)-MDL 105,725 should be inactive.

-

The Danger Zone: At concentrations >1

M or doses >2.0 mg/kg, the negative control may begin to occupy the receptor or interact with other monoamine transporters, leading to false positives.

Troubleshooting Table

| Observation | Interpretation | Corrective Action |

| Control blocks response | Dose is too high; lost selectivity window. | Titrate down. Establish the |

| Both isomers inactive | Assay failure or non-5-HT2A mechanism. | Validate receptor expression; check agonist potency. |

| Control increases response | Possible off-target partial agonism or metabolite issue. | Verify purity of (-)-MDL 105,725 (ensure no contamination with R-isomer). |

References

-

Kehne, J. H., et al. (1996). Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile.[4] Journal of Pharmacology and Experimental Therapeutics, 277(2), 968-981.

-

Sorensen, S. M., et al. (1993). Characterization of the 5-HT2 receptor antagonist MDL 100907 as a putative atypical antipsychotic: behavioral, electrophysiological and neurochemical studies.[4] Journal of Pharmacology and Experimental Therapeutics, 266(2), 684-691.

-

Nichols, D. E. (2004). Hallucinogens. Pharmacology & Therapeutics, 101(2), 131-181.

-

Padilla, A., et al. (2019). A Discrete Dorsal Raphe to Basal Amygdala 5-HT Circuit Calibrates Aversive Memory. Neuron, 103(3), 489-505. (Demonstrates modern application of MDL 100907).

Sources

- 1. [3H]MDL 100,907: a novel selective 5-HT2A receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MDL 100907 | 5-HT2A Receptors | Tocris Bioscience [tocris.com]

- 5. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

(-)-MDL 105725 molecular weight and formula

Physicochemical Characterization & Pharmacological Context[1][2]

Executive Summary

(-)-MDL 105725 represents a specific stereochemical entity within the piperidine-methanol class of serotonin receptor ligands.[1][2] It is the (S)-enantiomer of the O-desmethyl metabolite of the highly selective 5-HT2A antagonist Volinanserin (MDL 100,907).[1][2] While the (R)-(+) enantiomer of MDL 105725 is the primary active metabolite responsible for sustained receptor occupancy in vivo, the (-)-MDL 105725 isomer serves as a critical tool for establishing stereoselectivity in binding assays and investigating the chiral specificity of the 5-HT2A pharmacophore.[1][2]

This guide details the molecular specifications, synthesis of experimental protocols, and the metabolic context required for high-integrity research applications.

Part 1: Molecular Specifications & Physicochemical Data[1][2][3]

The following data constitutes the core reference standard for (-)-MDL 105725. Researchers must note the distinction between the free base and salt forms when calculating molarity.[1][2]

Table 1: Physicochemical Core Data

| Parameter | Specification | Technical Notes |

| Compound Name | (-)-MDL 105725 | Also referred to as the (S)-enantiomer of the MDL 100,907 metabolite.[1][2] |

| IUPAC Name | 3-[(S)-[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]-hydroxymethyl]-2-methoxyphenol | Distinct from the (R) enantiomer by the stereocenter at the methanol bridge.[1][2] |

| Molecular Formula | C₂₁H₂₆FNO₃ | Differs from parent MDL 100,907 (C₂₂H₂₈FNO₃) by the loss of a methyl group (-CH₂).[1][2] |

| Molecular Weight | 359.43 g/mol | Value for Free Base.[1][2] If using a salt (e.g., HCl), adjust MW accordingly.[1][2] |

| CAS Number | 311348-81-9 | Specific to the (-)-enantiomer.[1][2] (Racemate CAS: 1018473-89-6).[1][2][3] |

| Stereochemistry | (S)-(-) | Levorotatory isomer.[1][2] |

| Solubility | DMSO (>10 mM); Ethanol (Low) | Hydrophobic fluorophenethyl tail limits aqueous solubility without pH adjustment.[1][2] |

Structural Causality

The transition from the parent compound MDL 100,907 to MDL 105725 involves O-demethylation at the 3-position of the phenyl ring.[1][2]

-

Metabolite (MDL 105,725): 3-hydroxy-2-methoxyphenyl ring.[1][2]

-

Impact: This structural change retains high affinity for the 5-HT2A receptor in the (R)-configuration, but the (-)-(S) configuration described here typically exhibits significantly reduced affinity (Ki > 100-fold higher) compared to the eutomer, making it an essential negative control for stereospecificity.[1][2]

Part 2: Pharmacological Context & Metabolic Pathway[1][2]

To understand the utility of (-)-MDL 105725, one must visualize its place in the metabolic cascade of Volinanserin.[1][2] The following diagram illustrates the relationship between the parent drug and its chiral metabolites.

Figure 1: Relationship between Volinanserin (MDL 100,907) and its O-desmethyl metabolites. Note that (-)-MDL 105725 is the enantiomer of the active metabolite.[1][2]

Part 3: Experimental Protocols

Protocol A: Preparation of Stock Solutions (Self-Validating)

Objective: Create a stable 10 mM stock solution of (-)-MDL 105725.

-

Verification: Confirm the Batch Molecular Weight (BMW) on the vial.[1][2]

-

Solvent Selection: Use DMSO (Dimethyl sulfoxide) , anhydrous, ≥99.9%.[1][2]

-

Dissolution Step:

-

Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C.

Protocol B: Comparative Binding Assay (Stereoselectivity Validation)

Objective: Validate 5-HT2A receptor specificity by comparing the Ki of the (-) distomer vs. the (+) eutomer.

Workflow Diagram:

Figure 2: Workflow for competitive binding assay to determine stereoselective affinity (Ki).

Methodology:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-Ketanserin (0.5 nM).

-

Non-Specific Binding (NSB): Define using 10 µM Methysergide.[1][2]

-

Execution:

-

Incubate membranes with radioligand and varying concentrations of (-)-MDL 105725.[1][2]

-

Expectation: The (-)-isomer should show a curve shifted significantly to the right (higher Ki) compared to the (+)-isomer or parent MDL 100,907.

-

Scientific Integrity Check: If (-)-MDL 105725 exhibits Ki < 10 nM, verify compound purity (HPLC) to ensure no contamination with the (R)-enantiomer.[1][2]

-

References

-

Axon Medchem. (-)-MDL 105725 Product Information (Axon 1108).[1][2] Retrieved from [1][2]

-

BOC Sciences. (-)-MDL 105725 (CAS 311348-81-9) Technical Data.[1][2] Retrieved from [1][2][3]

-

Pharmasynth. MDL 105725 Chemical Specifications.[1][2] Retrieved from [1][2]

-

National Center for Biotechnology Information. PubChem Compound Summary for MDL 100907 (Parent Compound). Retrieved from [1][2]

-

Pehek, E. A., et al. (2001).[1][2] Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100907) and an active metabolite (MDL 105725).[1][2] Psychopharmacology.[1][2][5][6] Retrieved from

Sources

- 1. Volinanserin - Wikipedia [en.wikipedia.org]

- 2. MDL 100907 | 5-HT2A receptor antagonist | Hello Bio [hellobio.com]

- 3. SmallMolecules.com | (±)-MDL 105725 (Please inquire) from bocsci | SmallMolecules.com [smallmolecules.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Serotonin 5-HT2A receptor antagonist - Wikipedia [en.wikipedia.org]

Technical Analysis: Volinanserin vs. (-)-MDL 105725

A Comparative Guide on Structural Pharmacology and Radiotracer Development

Executive Summary

This technical guide delineates the critical distinctions between Volinanserin (MDL 100,907) , the archetypal selective 5-HT

While often conflated in broad literature due to their structural similarities, these two compounds represent opposite ends of the pharmacological spectrum: Volinanserin is the "gold standard" eutomer (active isomer) used for therapeutic validation and PET imaging, whereas (-)-MDL 105725 acts as the distomer (less active isomer) or a specific precursor for synthesizing negative controls in radiochemistry. Understanding this dichotomy is vital for designing self-validating PET studies and interpreting metabolic stability data.

Structural and Stereochemical Divergence

The fundamental differences between Volinanserin and (-)-MDL 105725 lie in two molecular domains: the C3-substituent on the phenyl ring and the stereochemistry at the alpha-carbon .

Chemical Structure[1][2]

-

Volinanserin (MDL 100,907):

-

(-)-MDL 105725:

-

Chemical Identity: The O-desmethyl analogue of Volinanserin's enantiomer.

-

Key Feature: It possesses a hydroxyl group (-OH) (phenol) at the C3 position. This phenolic group significantly alters the polarity and is the site of metabolic conjugation.

-

Stereochemistry: The Eutomer/Distomer Split

The 5-HT

-

Volinanserin is the (R)-(+) enantiomer. It fits the orthosteric binding pocket of the 5-HT

receptor with sub-nanomolar affinity. -

(-)-MDL 105725 corresponds to the (S)-(-) configuration. As the distomer, its topological incompatibility with the receptor binding site results in a drastic reduction in affinity (often >100-fold lower).

Data Summary: Physicochemical Properties[1][2][3][5][6][7][8]

| Feature | Volinanserin (MDL 100,907) | (-)-MDL 105725 |

| Stereochemistry | (R)-(+) | (S)-(-) |

| C3 Substituent | Methoxy (-OCH | Hydroxyl (-OH) |

| Role | Active Antagonist / Radiotracer | Inactive Isomer / Precursor |

| 5-HT | ~0.1 – 0.5 nM (High) | > 100 nM (Low/Inactive) |

| Metabolic Status | Parent Compound | Enantiomer of Metabolite |

Pharmacological Mechanisms and Utility

Binding Kinetics and Selectivity

Volinanserin is renowned for its selectivity, binding to 5-HT

Conversely, (-)-MDL 105725 serves a critical role as a negative control . In receptor binding assays, the significant drop in affinity displayed by the (-)-isomer confirms that the binding observed with Volinanserin is specific to the stereoselective pocket of the 5-HT

The "Precursor" Relationship in PET Imaging

This is the most technically demanding application of the pair.

-

Synthesis of [

C]Volinanserin: To create the radioactive PET tracer, radiochemists do not start with Volinanserin. They start with the phenolic precursor . -

The Reaction: The precursor is methylated using [

C]methyl iodide (-

If you use (+)-MDL 105725 (the (R)-phenol), you generate [

C]Volinanserin (the active tracer). -

If you use (-)-MDL 105725 (the (S)-phenol), you generate (-)-[

C]Volinanserin .

-

Why synthesize the inactive form?

Researchers use (-)-[

Visualization of Relationships

The following diagram illustrates the stereochemical and synthetic relationships between the parent drug and its phenolic analogs.

Figure 1: Synthetic and metabolic interrelationships. Note that (-)-MDL 105725 is the precursor for the inactive isomer, whereas (+)-MDL 105725 is the precursor for the active drug Volinanserin.

Experimental Protocols

Protocol 1: Differentiating Specific vs. Non-Specific Binding

Objective: Use (-)-MDL 105725 (as the derived (-)-Volinanserin) to validate 5-HT

-

Tissue Preparation: Homogenize rat frontal cortex (high 5-HT

density) and cerebellum (negligible 5-HT -

Radioligand Synthesis:

-

Synthesize [

C]-(+)-Volinanserin using precursor (+)-MDL 105725 . -

Synthesize [

C]-(-)-Volinanserin using precursor (-)-MDL 105725 .

-

-

Incubation: Incubate separate tissue sections with 0.5 nM of each radioligand for 60 minutes at 37°C.

-

Wash Step: Wash 3x with ice-cold Tris-HCl buffer to remove free ligand.

-

Analysis:

-

Expectation: The (+)-isomer should show high counts in the cortex and low in the cerebellum.

-

Validation: The (-)-isomer (derived from (-)-MDL 105725) should show uniformly low counts in both regions, identical to the cerebellum signal of the (+)-isomer. This confirms that cortical binding is stereospecific.

-

Protocol 2: Metabolic Stability Assessment

Objective: Determine if the O-desmethyl metabolite (MDL 105725) accumulates in the brain.

-

Administration: Administer 1 mg/kg Volinanserin (i.v.) to subject.

-

Microdialysis: Implant probe in the medial prefrontal cortex.[4]

-

Sampling: Collect dialysate every 20 minutes for 4 hours.

-

LC-MS/MS Analysis:

-

Monitor transition m/z 376.2

123.1 (Volinanserin). -

Monitor transition m/z 362.2

123.1 (MDL 105725).

-

-

Interpretation: Volinanserin is lipophilic and crosses the BBB readily. MDL 105725 (phenol) is more polar. While MDL 105725 is formed in the liver, its BBB permeability is roughly 4x lower than the parent. Significant presence of MDL 105725 in the brain suggests BBB compromise or in-situ metabolism.

References

-

National Center for Biotechnology Information (NCBI). Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100907) and an active metabolite (MDL 105725). [Link]

-

National Institutes of Health (NIH). Synthesis and activity of functionalizable derivatives of the serotonin (5-HT) 5-HT2A receptor antagonist M100907. [Link]

-

Wiley Online Library. Binding characteristics of the 5-HT2A receptor antagonists altanserin and MDL 100907. [Link]

Sources

- 1. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volinanserin | 5-HT Receptor | TargetMol [targetmol.com]

- 4. Investigation of the CNS penetration of a potent 5-HT2a receptor antagonist (MDL 100,907) and an active metabolite (MDL 105,725) using in vivo microdialysis sampling in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Pharmacological Nuances of (-)-MDL 105725: A Technical Guide for Researchers

Introduction: The Significance of Stereochemistry in Drug Action

In the realm of pharmacology, the three-dimensional arrangement of atoms within a molecule, known as stereochemistry, can have profound implications for its biological activity. Enantiomers, which are non-superimposable mirror images of each other, often exhibit distinct pharmacological and toxicological profiles. This principle is vividly illustrated in the case of MDL 105725, an active metabolite of the potent and selective 5-HT2A receptor antagonist, MDL 100907. While the racemic mixture of MDL 105725 demonstrates activity, a closer examination of its individual stereoisomers reveals a significant disparity in their pharmacological effects. This technical guide provides an in-depth exploration of the pharmacological profile of the (-)-MDL 105725 stereoisomer, with a particular focus on its interaction with the 5-HT2A receptor. For drug development professionals and researchers, understanding the nuances of each enantiomer is critical for optimizing therapeutic efficacy and minimizing off-target effects.

Core Focus: The Serotonin 5-HT2A Receptor

The serotonin 5-HT2A receptor, a G-protein coupled receptor, is a key player in a multitude of physiological and pathophysiological processes within the central nervous system. Its involvement in conditions such as schizophrenia, depression, and anxiety has made it a prime target for therapeutic intervention. Antagonism of the 5-HT2A receptor is a well-established mechanism of action for several atypical antipsychotic medications. Therefore, a comprehensive understanding of how novel compounds and their metabolites interact with this receptor is of paramount importance in the development of new central nervous system therapies.

Pharmacological Profile of (-)-MDL 105725: The "Less Active" Enantiomer

Available data indicates that the pharmacological activity of MDL 105725 at the 5-HT2A receptor is predominantly attributed to its dextrorotatory or (+) enantiomer. The levorotatory or (-) enantiomer, (-)-MDL 105725, is characterized as the "less active" of the two. This distinction underscores the critical role of stereochemistry in the interaction between MDL 105725 and the 5-HT2A receptor binding pocket.

Receptor Binding Affinity: A Tale of Two Enantiomers

While specific quantitative binding data for (-)-MDL 105725 is not extensively detailed in publicly available literature, the description of it as the "less active enantiomer" implies a lower binding affinity for the 5-HT2A receptor compared to its (+) counterpart. The binding affinity of a ligand for its receptor is a critical determinant of its potency and is typically quantified using metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). A higher Ki or IC50 value for (-)-MDL 105725 would signify that a greater concentration of the compound is required to occupy 50% of the 5-HT2A receptors, indicating a weaker interaction.

Table 1: Postulated Comparative Binding Affinity of MDL 105725 Enantiomers at the 5-HT2A Receptor

| Stereoisomer | Binding Affinity (Ki or IC50) | Potency |

| (+)-MDL 105725 | Lower (nM range) | Higher |

| (-)-MDL 105725 | Higher (Likely µM range) | Lower |

Note: This table is illustrative and based on the qualitative description of (-)-MDL 105725 as the less active enantiomer. Precise quantitative values require direct experimental comparison.

The disparity in binding affinity likely arises from the specific three-dimensional orientation of the functional groups of each enantiomer within the chiral environment of the 5-HT2A receptor's binding site. The precise fit of the (+) enantiomer is thought to allow for more optimal and stable interactions with key amino acid residues, leading to a higher affinity.

Mechanism of Action: Antagonism at the 5-HT2A Receptor

Both enantiomers of MDL 105725 are classified as 5-HT2A receptor antagonists. This means they bind to the receptor but do not elicit the intracellular signaling cascade that is normally triggered by the endogenous agonist, serotonin. Instead, they block serotonin from binding and activating the receptor.

The primary signaling pathway associated with the 5-HT2A receptor involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. An effective antagonist like MDL 105725 would inhibit these downstream events when the receptor is stimulated by an agonist.

In-Depth Technical Guide: Binding Affinity Profile of (S)-MDL 105725

Executive Summary

MDL 105725 (also known as the O-desmethyl metabolite of Volinanserin) represents a critical structural scaffold in the study of serotonin 5-HT

This guide analyzes the pharmacological divergence between these stereoisomers, focusing on the (S)-enantiomer's inability to engage the orthosteric binding pocket of the 5-HT

Chemical & Structural Identity

MDL 105725 is a piperidine-based small molecule. It serves as the direct metabolic precursor and a lipophilic metabolite of the selective 5-HT

| Feature | Description |

| Chemical Name | |

| Stereocenter | Carbon |

| (S)-Enantiomer Status | Distomer (Pharmacologically inactive/low potency at primary target) |

| (R)-Enantiomer Status | Eutomer (High affinity antagonist, |

| Molecular Weight | ~373.46 g/mol |

| Key Functional Groups | Fluorophenyl tail, Piperidine core, Phenolic hydroxyl (in MDL 105725) vs. Methoxy (in MDL 100,907) |

Structural Relationship & Metabolism

The (S)-enantiomer of MDL 105725 is the structural mirror image of the active metabolite formed from (R)-Volinanserin. In asymmetric synthesis of PET ligands, the (S)-enantiomer is often the impurity that must be removed to prevent non-specific binding noise.

Figure 1: Metabolic and stereochemical relationship between Volinanserin and the enantiomers of MDL 105725.

Pharmacological Profile: Target Engagement

The binding affinity of MDL 105725 is governed by the Eudismic Ratio , which describes the potency difference between the eutomer and distomer. For the phenylalkylpiperidine class binding to 5-HT

Primary Target: 5-HT Receptor

-

(R)-MDL 105725 : Retains the high affinity of the parent compound, engaging the receptor with a

in the sub-nanomolar range ( -

(S)-MDL 105725 : Exhibits a loss of affinity of approximately two orders of magnitude compared to the (R)-isomer.

Binding Affinity Data Comparison

| Compound | Configuration | Target (5-HT | Functional Activity |

| MDL 100,907 | (R) | 0.23 nM | Potent Antagonist |

| MDL 105,725 | (R) | ~0.5 - 1.0 nM | Active Metabolite |

| MDL 105,725 | (S) | > 100 nM | Inactive / Low Potency |

Mechanism of Stereoselectivity

The 5-HT

-

Protonated Nitrogen : Both enantiomers possess the piperidine nitrogen that forms a salt bridge with Asp155 (Asp3.32).

-

Steric Clash : The chiral center in MDL 105725 carries a hydroxyl group and a phenyl ring. In the (S)-configuration, the spatial arrangement of the 2,3-dimethoxyphenyl (or phenolic equivalent) group likely clashes with the hydrophobic residues in transmembrane helix 5 or 6, preventing the "lock" mechanism required for high-affinity binding.

Experimental Methodologies for Binding Assessment[4][5][6][7]

To validate the low affinity of (S)-MDL 105725, researchers utilize competitive radioligand binding assays. The protocol below ensures accurate determination of the inhibition constant (

Protocol: Competitive Radioligand Displacement

Objective : Determine the

-

Membrane Preparation :

-

Source: Rat frontal cortex or HEK293 cells stably expressing human 5-HT

. -

Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 40,000 x g.

-

-

Assay Setup :

-

Radioligand : 0.5 nM [

H]-MDL 100,907 (High selectivity). -

Competitor : (S)-MDL 105725 (Concentration range:

M to -

Non-Specific Binding (NSB) : Define using 10

M Methysergide or (R)-Volinanserin.

-

-

Incubation :

-

Incubate for 60 minutes at 37°C to reach equilibrium.

-

-

Filtration & Counting :

-

Terminate via rapid filtration over GF/B filters pre-soaked in 0.3% polyethyleneimine (to reduce filter binding).

-

Measure radioactivity via liquid scintillation counting.

-

-

Data Analysis :

-

Fit data to a one-site competition model.

-

Calculate

using the Cheng-Prusoff equation:

-

Figure 2: Workflow for differentiating the binding affinity of MDL 105725 enantiomers.

Therapeutic & Research Implications

Negative Control in Pharmacology

The (S)-enantiomer is valuable as a negative control . When observing a physiological effect of MDL 100,907 (e.g., reversal of psychosis models), administering the (S)-enantiomer should yield no effect. If an effect is observed, it suggests the mechanism is not mediated via 5-HT

PET Tracer Synthesis Quality

MDL 105725 is the precursor for synthesizing [

-

Requirement : The precursor must be optically pure (R)-MDL 105725.

-

Risk : Contamination with (S)-MDL 105725 leads to the formation of (S)-[

C]MDL 100,907. -

Impact : Since the (S)-tracer does not bind specifically to 5-HT

, it increases the non-specific binding signal, degrading the contrast of the PET image.

References

-

Kehne, J. H., et al. (1996). Effects of the selective 5-HT2A receptor antagonist MDL 100,907 on MDMA-induced locomotor stimulation in rats. Neuropsychopharmacology. Link

-

Ullrich, T., & Rice, K. C. (2000). A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands. Bioorganic & Medicinal Chemistry. Link

-

Axon Medchem. (n.d.). Product Data: (-)-MDL 105725 (Axon 1108). Retrieved from Axon Medchem Database. Link

-

Ito, H., et al. (1998). PET imaging of central 5-HT2A receptors with carbon-11-MDL 100,907. Journal of Nuclear Medicine. Link

-

Padilla, F., et al. (1998). MDL 100,907: a selective 5-HT2A antagonist for the treatment of schizophrenia. CNS Drug Reviews. Link

(-)-MDL 105725 IUPAC name 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol

Stereochemical & Pharmacological Profiling of the (S)-Enantiomer

Executive Summary

(-)-MDL 105725 (IUPAC: 3-((S)-{1-[2-(4-Fluoro-phenyl)-ethyl]-piperidin-4-yl}-hydroxy-methyl)-2-methoxy-phenol) represents the levorotatory, (S)-configured enantiomer of the primary active metabolite of the selective 5-HT2A antagonist Volinanserin (MDL 100,907).

While the (+)-isomer (R-configuration) of the MDL series is renowned for sub-nanomolar affinity to the 5-HT2A receptor, the (-)-MDL 105725 enantiomer serves a critical role in neuropsychopharmacology as a stereochemical probe . It functions primarily to validate receptor binding specificity and to study the "eutomer/distomer" relationship within the phenylalkylpiperidine class of ligands. This guide details the chemical identity, differential pharmacology, and experimental protocols required to utilize this compound effectively in high-fidelity receptor assays.

Part 1: Chemical Identity & Structural Logic

Structural Analysis

(-)-MDL 105725 is a fluorophenylalkylpiperidine derivative. Its structure is defined by three pharmacophoric elements:

-

Lipophilic Tail: A p-fluorophenylethyl group that anchors the molecule in a hydrophobic pocket of the GPCR.

-

Basic Core: A piperidine ring containing a protonatable nitrogen (physiological pH), essential for ionic interaction with the conserved Aspartate (Asp3.32) residue in the 5-HT2A receptor.[1][2][3]

-

Polar Head (Chiral Center): A phenol/methoxy region. Unlike its parent Volinanserin (which is a 2,3-dimethoxy analog), MDL 105725 possesses a 3-hydroxy (phenol) group.

Critical Stereochemistry: The user-specified compound is the (S)-enantiomer . In the MDL 100,907 series, the (R)-configuration generally confers high affinity (the eutomer), while the (S)-configuration (the distomer) exhibits significantly reduced affinity (often >100-fold lower).

Physicochemical Properties

| Property | Value | Note |

| Formula | C21H26FNO3 | - |

| Molecular Weight | 359.44 g/mol | - |

| Chirality | (S) | Levorotatory (-) |

| pKa (Calc) | ~8.5 (Piperidine N) | Protonated at physiological pH |

| Solubility | DMSO (>10 mM) | Poor water solubility; requires acidification or organic co-solvent. |

Part 2: Pharmacodynamics & Signaling Architecture

The Eutomer/Distomer Gap

The scientific value of (-)-MDL 105725 lies in its comparison to the (+)-isomer.

-

(+)-MDL 105725: Ki ≈ 0.2 – 0.5 nM (Potent 5-HT2A Antagonist).

-

(-)-MDL 105725: Ki > 100 nM (Weak/Inactive at relevant concentrations).

Mechanism of Action: While the (+)-isomer blocks the Gq-coupled signaling cascade, the (-)-isomer fails to stabilize the inactive conformation of the receptor due to steric mismatch in the orthosteric binding site. This makes (-)-MDL 105725 an ideal negative control to prove that observed physiological effects of the racemate or (+)-isomer are target-specific and not due to off-target physicochemical membrane disruption.

Visualization: 5-HT2A Signaling Blockade

The following diagram illustrates the pathway blocked by the active class members, and the pathway left unperturbed by the low-affinity (-)-isomer at therapeutic concentrations.

Caption: Comparative signaling logic. The (-)-isomer (Distomer) fails to engage the receptor, leaving the Gq-PLC-IP3 cascade intact if endogenous 5-HT is present.

Part 3: Experimental Protocols

Protocol A: Comparative Radioligand Binding (Validation)

Objective: To determine the stereoselective affinity gap (Ki) between (-)-MDL 105725 and its enantiomer.

Materials:

-

Source Tissue: Rat frontal cortex homogenates or HEK-293 cells expressing human 5-HT2A.

-

Radioligand: [3H]-Ketanserin (0.5 nM) or [3H]-MDL100907.[3]

-

Displacer: (-)-MDL 105725 (Concentration range: 10^-10 to 10^-5 M).

Workflow:

-

Preparation: Resuspend tissue in 50 mM Tris-HCl buffer (pH 7.4).

-

Incubation:

-

Mix 100 µL tissue + 50 µL [3H]-Ligand + 50 µL (-)-MDL 105725.

-

Incubate at 37°C for 60 minutes to reach equilibrium.

-

-

Termination: Rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation:

-

Plot % Specific Binding vs. Log[Drug].

-

Calculate IC50 using non-linear regression.

-

Convert to Ki using the Cheng-Prusoff equation:

-

Expected Result: The (-)-isomer should show a shallow displacement curve with an IC50 in the micromolar range, whereas the (+)-control should be nanomolar.

Protocol B: Head Twitch Response (HTR) Negative Control

Objective: To verify in vivo that (-)-MDL 105725 lacks the potent antagonistic properties of the (+)-series.

Workflow:

-

Subjects: C57BL/6J mice (Male, 8-10 weeks).

-

Pre-treatment: Administer (-)-MDL 105725 (0.1 mg/kg, s.c.) 30 minutes prior to challenge.

-

Control Group: Vehicle only.

-

Positive Control: (+)-MDL 100907 (0.1 mg/kg).

-

-

Challenge: Administer DOI (2,5-dimethoxy-4-iodoamphetamine), a 5-HT2A agonist, at 1 mg/kg i.p.

-

Observation: Record head twitches (rapid rotational jerks) for 20 minutes.

-

Validation:

-

(+)-MDL 100907 group: ~0 head twitches (Full Blockade).

-

(-)-MDL 105725 group: High count of head twitches (similar to Vehicle), proving lack of antagonism at this dose.

-

Part 4: Synthesis & Handling[4][5][6][7]

Synthetic Route (O-Desmethylation)

The most common route to MDL 105725 is the metabolic or chemical O-demethylation of the parent MDL 100907.

Reaction Logic:

-

Precursor: (S)-MDL 100907 (if starting from the specific enantiomer) or Racemic MDL 100907 followed by chiral resolution.

-

Reagent: Boron tribromide (BBr3) or L-Selectride (for regioselectivity).

-

Condition: -78°C in Dichloromethane (DCM).

-

Chiral Resolution: If synthesizing the racemate, separation of (-)-MDL 105725 is achieved using Chiral HPLC (e.g., Chiralpak AD column) using Hexane/Isopropanol/Diethylamine mobile phase.

Handling & Stability

-

Storage: -20°C, desiccated.

-

Light Sensitivity: Protect from light (amber vials).

-

Reconstitution: Dissolve in DMSO to create a stock solution (10 mM). Dilute into aqueous buffer only immediately before use. Avoid freeze-thaw cycles of aqueous solutions.

References

-

Kehne, J. H., et al. (1996). "Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile." Journal of Pharmacology and Experimental Therapeutics.

-

Ullrich, T., et al. (2000). "A practical synthesis of the serotonin 5-HT2A receptor antagonist MDL 100,907, its enantiomer and their 3-phenolic derivatives as precursors for [11C]labeled PET ligands." Bioorganic & Medicinal Chemistry.

-

PubChem. (n.d.). "Compound Summary: MDL 105725." National Library of Medicine.

-

Axon Medchem. (n.d.). "(-)-MDL 105725 Product Information." Axon Medchem Datasheet.

Sources

- 1. The selective 5-HT2A receptor antagonist, MDL 100,907, increases dopamine efflux in the prefrontal cortex of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preclinical characterization of the potential of the putative atypical antipsychotic MDL 100,907 as a potent 5-HT2A antagonist with a favorable CNS safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of [18F]MH.MZ using (-)-MDL 105725 Precursor

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: The Significance of [18F]MH.MZ in Neurological PET Imaging

(R)-[18F]MH.MZ, hereafter referred to as [18F]MH.MZ, is a promising positron emission tomography (PET) radiotracer for the in vivo investigation of the serotonin 2A (5-HT2A) receptor.[1][2][3] The serotonergic system, and particularly the 5-HT2A receptor, is implicated in a multitude of physiological and pathological processes within the central nervous system. Consequently, the ability to non-invasively quantify these receptors is of paramount importance for advancing our understanding of neuropsychiatric disorders and for the development of novel therapeutics.

[18F]MH.MZ has emerged as a valuable tool, building upon the scaffold of the well-established [11C]MDL-100907, but offering the advantageous radiophysical properties of fluorine-18, including its longer half-life, which facilitates longer imaging protocols and centralized production.[2] This application note provides a detailed protocol for the synthesis of [18F]MH.MZ using the (-)-MDL 105725 precursor, with a focus on automated synthesis platforms to ensure reproducibility and compliance with Good Manufacturing Practices (GMP).[1][2][4]

The Radiosynthesis Strategy: A Two-Step Approach

The synthesis of [18F]MH.MZ from the (-)-MDL 105725 precursor is typically achieved through a two-step radiolabeling procedure.[4][5] This indirect labeling method involves the initial production of a prosthetic group, [18F]-2-fluoroethyl tosylate, followed by its reaction with the phenolic precursor, (-)-MDL 105725.

Rationale for the Two-Step Method

While direct radiofluorination is a desirable approach in radiochemistry for its simplicity, the indirect method for [18F]MH.MZ synthesis offers several practical advantages. The two-step process generally provides more reliable and higher radiochemical yields compared to direct labeling of the complex precursor molecule.[5][6] Furthermore, the intermediate, [18F]-2-fluoroethyl tosylate, can be readily purified before its reaction with the expensive precursor, which can improve the overall purity of the final product.

Detailed Synthesis Protocol

This protocol is designed for an automated synthesis module, such as the iPhase Flexlab or IBA Synthera™ platform, and can be adapted for other similar systems.[1][4]

Reagents and Materials

| Reagent/Material | Supplier | Grade | Notes |

| (-)-MDL 105725 Precursor | Advanced Biochemical Compounds (ABX) | Chemical Grade | Store under appropriate conditions to prevent degradation. |

| 1,2-Ethanediol-ditosylate | Advanced Biochemical Compounds (ABX) | Chemical Grade | Precursor for [18F]-2-fluoroethyl tosylate. |

| Kryptofix 2.2.2 (K2.2.2) | Sigma-Aldrich | Pharmaceutical Grade | For complexation of [18F]fluoride. |

| Potassium Carbonate (K2CO3) | Sigma-Aldrich | Pharmaceutical Grade | Base for elution of [18F]fluoride. |

| Tetrabutylammonium Hydroxide (TBAOH) | Sigma-Aldrich | Pharmaceutical Grade | Base for the alkylation reaction.[2] |

| Acetonitrile (MeCN) | Merck Millipore | Pharmaceutical Grade | Anhydrous, for all reaction steps. |

| Ethanol (EtOH) | Merck Millipore | Pharmaceutical Grade | For final formulation. |

| Water for Injection (WFI) | Commercially available | Pharmaceutical Grade | For reconstitution and dilution. |

| Sep-Pak C18 Cartridge | Waters | - | For purification of the final product. |

| 0.22 µm Sterilizing Filter | Pall or equivalent | - | For final sterile filtration.[2] |

Automated Synthesis Workflow

The entire synthesis process, from the end of bombardment (EOB) to the final product, typically takes approximately 100 minutes.[1][2][3]

Caption: Automated synthesis workflow for [18F]MH.MZ.

Step-by-Step Protocol

-

[18F]Fluoride Trapping and Drying:

-

Aqueous [18F]fluoride from the cyclotron is trapped on a quaternary methyl ammonium (QMA) anion-exchange cartridge.

-

The trapped [18F]fluoride is eluted into the reactor with a solution of potassium carbonate and Kryptofix 2.2.2 in acetonitrile/water.

-

The solvent is removed by azeotropic distillation with acetonitrile under a stream of nitrogen to yield the anhydrous [18F]fluoride-K2.2.2 complex. The dryness of this complex is critical for the subsequent nucleophilic substitution reaction.

-

-

Synthesis of [18F]-2-fluoroethyl tosylate:

-

A solution of 1,2-ethanediol-ditosylate in anhydrous acetonitrile is added to the reactor containing the dried [18F]fluoride complex.

-

The reaction mixture is heated at a controlled temperature (e.g., 85-95 °C) for a specified time (e.g., 5-10 minutes). This step typically yields approximately 30% of [18F]-2-fluoroethyl tosylate.[2]

-

-

Alkylation of (-)-MDL 105725:

-

A solution of the (-)-MDL 105725 precursor and tetrabutylammonium hydroxide (TBAOH) in anhydrous acetonitrile is added to the reactor containing the [18F]-2-fluoroethyl tosylate.

-

Expert Insight: The use of TBAOH is a key modification from some earlier protocols that used sodium hydroxide.[2] In our experience, aqueous sodium hydroxide can lead to inefficient deprotonation of the phenolic precursor, resulting in poor to no alkylation.[2] Commercially available TBAOH in methanol provides a more reliable and efficient deprotonation, leading to high conversion in the alkylation step within a reasonable timeframe.[2]

-

The reaction mixture is heated at a higher temperature (e.g., 110-120 °C) for a set duration (e.g., 10-15 minutes).

-

-

Purification and Formulation:

-

The crude reaction mixture is diluted with a suitable solvent (e.g., water/acetonitrile) and purified using semi-preparative high-performance liquid chromatography (HPLC).

-

The collected fraction containing [18F]MH.MZ is then trapped on a C18 Sep-Pak cartridge.

-

The cartridge is washed with sterile water to remove any residual HPLC solvents.[2]

-

The final product, [18F]MH.MZ, is eluted from the Sep-Pak cartridge with a small volume of ethanol and diluted with sterile saline to provide an injectable solution.[2]

-

The final solution is passed through a 0.22 µm sterilizing filter into a sterile product vial.[2]

-

Quality Control

A comprehensive quality control regimen is essential to ensure the safety and efficacy of the final radiopharmaceutical product for human use.

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |

| Radionuclidic Identity | Half-life measurement | 109.8 ± 0.5 minutes |

| Radiochemical Purity | Analytical HPLC | ≥ 99%[1][2][3] |

| Chemical Purity | Analytical HPLC (UV detection) | Co-elution with reference standard; absence of significant impurities |

| Molar Activity | Calculated from radiochemical and chemical purity | Typically 361 ± 57 GBq/µmol[1][2][3] |

| pH | pH meter or pH strips | 4.5 - 7.5 |

| Residual Solvents | Gas Chromatography (GC) | Within USP limits |

| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V |

| Sterility | Compendial methods | Sterile |

Expected Results and Performance

Following this protocol on an automated synthesis platform, the following results can be consistently achieved:

| Parameter | Typical Value | Reference |

| Radiochemical Yield (non-decay corrected) | 7 ± 0.9% | [1][2][3] |

| Total Synthesis Time | ~100 minutes | [1][2][3] |

| Radiochemical Purity | > 99% | [1][2][3] |

| Molar Activity | 361 ± 57 GBq/µmol | [1][2][3] |

These parameters confirm that the described protocol reliably provides [18F]MH.MZ that meets all relevant release criteria for a GMP-compliant radiopharmaceutical.[1][2]

Chemical Structures and Reaction Scheme

Caption: Radiosynthesis of [18F]MH.MZ from (-)-MDL 105725.

Conclusion

This application note provides a comprehensive and field-proven protocol for the automated synthesis of [18F]MH.MZ using the (-)-MDL 105725 precursor. By adhering to the detailed steps and quality control measures outlined, researchers and drug development professionals can reliably produce this important PET radiotracer for clinical and preclinical research. The insights into the rationale behind key experimental choices, such as the use of TBAOH, are intended to empower users to troubleshoot and optimize the synthesis process within their own facilities. The successful and reproducible synthesis of [18F]MH.MZ will undoubtedly contribute to the advancement of our understanding of the 5-HT2A receptor system in health and disease.[7]

References

-

Hefner, G., et al. (2022). Automated synthesis of (R)-[18 F]MH.MZ on the iPhase Flexlab reaction platform. EJNMMI Radiopharmacy and Chemistry. [Link]

-

Hefner, G., et al. (2022). Automated Synthesis of (R)-[18F]MH.MZ on the iPhase Flexlab Reaction Platform. Research Square. [Link]

-

Hefner, G., et al. (2022). Automated synthesis of (R) ‐[ 18 F]MH.MZ on the iPhase Flexlab reaction platform. ResearchGate. [Link]

-

Ettrup, A., et al. (2011). Direct Comparison of [(18) F]MH.MZ and [(18) F] Altanserin for 5-HT2A Receptor Imaging With PET. Synapse. [Link]

-

BioWorld. (2019). (R)-[18F]MH.MZ as a novel PET tracer for the detection of 5-HT2A receptors in the human brain. [Link]

-

Kramer, V., et al. (2020). Characterization of the serotonin 2A receptor selective PET tracer (R)- [18F]MH.MZ in the human brain. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

-

Riss, P. J., et al. (2012). Direct radiofluorination of [18F]MH.MZ for 5-HT2A receptor molecular imaging with PET. Journal of Labelled Compounds and Radiopharmaceuticals. [Link]

-

Riss, P. J., et al. (2011). Total synthesis and evaluation of [F-18] MHMZ. ResearchGate. [Link]

-

Wang, M., et al. (2020). A simple and efficient automated microvolume radiosynthesis of [18F]Florbetaben. EJNMMI Radiopharmacy and Chemistry. [Link]

-

Kramer, V., et al. (2020). Characterization of the serotonin 2A receptor selective PET tracer (R)-[18F]MH.MZ in the human brain. European Journal of Nuclear Medicine and Molecular Imaging. [Link]

Sources

- 1. Automated synthesis of (R)-[18 F]MH.MZ on the iPhase Flexlab reaction platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Automated Synthesis of (R)-[18F]MH.MZ on the iPhase Flexlab Reaction Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. positronmed.cl [positronmed.cl]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]